molecular formula C7H3F2N B034149 2,4-Difluorobenzonitrile CAS No. 103496-86-2

2,4-Difluorobenzonitrile

Cat. No.: B034149
CAS No.: 103496-86-2
M. Wt: 139.1 g/mol
InChI Key: LJFDXXUKKMEQKE-UHFFFAOYSA-N
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Description

2,4-Difluorobenzonitrile (C₇H₃F₂N, molecular weight 139.10 g/mol) is a fluorinated aromatic nitrile characterized by fluorine substituents at the 2- and 4-positions of the benzene ring. It is a solid with a melting point of 47–49°C . This compound is widely utilized in organic synthesis, particularly in the preparation of cyclic oligoethers and polyethers via polycondensation with Bisphenol A . Its electron-withdrawing fluorine and nitrile groups enhance its reactivity in electrophilic substitution and nucleophilic reactions, making it a valuable intermediate in agrochemical and pharmaceutical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,4-difluorobromobenzene with sodium cyanide in the presence of a catalyst such as cuprous iodide and potassium iodide. The reaction is typically carried out in a solvent like toluene under nitrogen protection at a temperature of around 100°C for 48 hours . Another method involves the use of 2,4-difluorobenzoic acid, which is first converted to 2,4-difluorobenzoyl chloride using thionyl chloride, followed by reaction with ammonia to produce 2,4-difluorobenzamide, which is then dehydrated to form this compound .

Industrial Production Methods: The industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of phase transfer catalysts and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Chemical Reactions

2,4-Difluorobenzonitrile participates in various chemical reactions due to the reactivity of its fluorine atoms and nitrile group.

  • Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles like amines, thiols, or alkoxides. These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
  • Hydrodefluorination: this compound can undergo hydrodefluorination reactions using a carbodiphosphorane ligand. For example, it can produce a mixture of this compound and 2-fluorobenzonitrile .
  • Polycondensation: this compound undergoes polycondensation with Bisphenol A to form cyclic oligoethers and polyethers . This reaction requires a catalyst and controlled temperatures.
  • Reaction with Sodium Azide: this compound reacts with sodium azide to form fluorinated tetrazole, a 5-membered ring heterocyclic compound containing four nitrogen atoms .
  • Condensation: 3,4-Difluorobenzonitrile can undergo condensation with (R)-2-(4-hydroxy-phenoxyl) propanoic acid to produce Cyhalofop-butyl .
  • Amination: this compound can be used in amination reactions for drug substance flow synthesis .

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
2,6-DifluorobenzonitrileC7H3F2NFluorine atoms at different positions
3,4-DifluorobenzonitrileC7H3F2NDifferent arrangement of fluorine atoms
2,4-DichlorobenzonitrileC7H3Cl2NChlorine instead of fluorine
4-FluorobenzonitrileC7H4FNSingle fluorine atom
2,4-Difluorobenzoic acidC7H5F2O2Carboxylic acid functional group

Scientific Research Applications

Organic Synthesis

2,4-Difluorobenzonitrile is extensively used as a building block for synthesizing various organic compounds. Its reactive para-position relative to the nitrile group allows for nucleophilic aromatic substitution reactions. This property is exploited to create complex molecules, including:

  • Fluorinated Ligands : Used in the synthesis of ligands for coordination compounds, particularly those involving transition metals .
  • Tetrazoles : Reacts with sodium azide to produce fluorinated tetrazoles, which are significant in medicinal chemistry and materials science .

Pharmaceutical Development

The compound has been utilized in drug discovery and development processes:

  • Neurodegenerative Disease Research : Functionalized derivatives of this compound have shown potential in treating conditions like Alzheimer's disease through their interaction with microtubules .
  • Synthesis of APIs : Its derivatives are employed in the synthesis of active pharmaceutical ingredients (APIs), enhancing the efficacy of drugs by introducing fluorine atoms that can modify biological activity .

Materials Science

In materials science, this compound plays a crucial role:

  • Organic Light Emitting Diodes (OLEDs) : It serves as a precursor for materials used in OLEDs due to its ability to form complexes that exhibit desirable photoluminescent properties .
  • Photoredox Catalysis : The compound is involved in photoredox catalytic reactions, facilitating various organic transformations under light irradiation .

Case Study 1: Neurodegenerative Disease Treatment

Research conducted by Oukoloff et al. (2021) explored the structure-activity relationship of triazolopyrimidine derivatives based on this compound. The study identified promising candidates for treating tauopathies associated with neurodegenerative diseases .

Case Study 2: OLED Development

Baschieri et al. (2020) investigated iridium complexes formed with fluorinated phenyl-tetrazoles derived from this compound. The study highlighted their potential for use in OLEDs due to enhanced excited-state energy and blue light emission properties .

Mechanism of Action

The mechanism of action of 2,4-difluorobenzonitrile depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved vary based on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Benzonitriles

Table 1: Comparative Analysis of 2,4-Difluorobenzonitrile and Analogues

Compound Molecular Formula Melting Point (°C) Key Reactivity/Applications Safety Profile (Hazard Classifications)
This compound C₇H₃F₂N 47–49 Bromination at 5-position (75% yield with NBS) ; precursor to polymers Acute Tox. 4 (Oral, Dermal, Inhalation)
2-Fluorobenzonitrile C₇H₄FN 14–16 Cross-coupling participant (moderate yields) ; intermediate in sartan drugs Not specified in evidence
2,6-Difluorobenzonitrile C₇H₃F₂N 30–32 Nucleophilic substitution for aza-macrocycles ; Suzuki-Miyaura coupling (95–97% yield) Not specified
3,5-Difluorobenzonitrile C₇H₃F₂N 38–40 Glaser-Hay reaction (76% yield) ; limited cross-coupling reactivity Not specified
2,4,6-Trifluorobenzonitrile C₇H₂F₃N 25–27 Hydrogenolysis to 2,4-difluoro and 2-fluoro derivatives ; photoredox catalysis Not specified

Detailed Reactivity and Application Comparisons

Bromination Reactivity

  • This compound undergoes regioselective bromination at the 5-position using N-bromosuccinimide (NBS) in concentrated H₂SO₄, yielding 5-bromo-2,4-difluorobenzonitrile with 75% purity and 75% yield .
  • In contrast, 2,6-difluorobenzonitrile shows higher reactivity in nucleophilic substitution due to its symmetric fluorine arrangement, forming aza-macrocyclic compounds with methyl mercaptoacetate .

Cross-Coupling Reactions

  • This compound is less reactive in cross-coupling compared to 2,6-difluorobenzonitrile , which achieves 95–97% yields in Suzuki-Miyaura reactions due to steric and electronic advantages of the 2,6-substitution pattern .
  • 3,5-Difluorobenzonitrile demonstrates moderate efficiency (76% yield) in Glaser-Hay dimerization, attributed to its meta-fluorine orientation enhancing electron-deficient character .

Polymer and Material Science Applications this compound is critical in synthesizing sulfonated poly(aryl ether nitrile)s (SPENs), where its fluorine positioning improves dimensional stability and proton conductivity in membranes . 2,6-Difluorobenzonitrile is employed in liquid crystal formulations, such as 4-((4'-butyl-2',3,5,6'-tetrafluoro[1,1'-biphenyl]-4-yl)difluoromethoxy)-2,6-difluorobenzonitrile, which exhibits a monotropic ferroelectric nematic phase near room temperature .

Defluorination and Hydrogenolysis 2,4,6-Trifluorobenzonitrile undergoes partial defluorination using PhSiH₃, yielding this compound (46%) and 2-fluorobenzonitrile (48%) . This highlights the stability gradient among fluorinated benzonitriles, with higher fluorination increasing susceptibility to hydrogenolysis.

Biological Activity

2,4-Difluorobenzonitrile (DFBN) is a fluorinated aromatic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological properties of DFBN, including its mechanisms of action, structure-activity relationships, and relevant case studies.

  • Chemical Formula : C7_7H3_3F2_2N
  • Molecular Weight : 139.10 g/mol
  • CAS Number : 3939-09-1

DFBN is characterized by two fluorine atoms positioned at the 2- and 4- locations on the benzene ring, which enhances its reactivity and biological activity compared to non-fluorinated analogs.

Antitumor Activity

Recent studies have demonstrated that DFBN derivatives exhibit significant antitumor properties. The compound's mechanism appears to involve:

  • Induction of Apoptosis : DFBN has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
  • DNA Damage : Compounds related to DFBN can cause both single- and double-strand breaks in DNA, making it more challenging for cells to repair damage and leading to increased cytotoxicity .

Neuroprotective Effects

DFBN has also been evaluated for its neuroprotective properties. It is involved in stabilizing microtubules, which is crucial for maintaining neuronal structure and function. In models of neurodegenerative diseases, DFBN derivatives have shown promise in reducing tau pathology and improving neuron survival .

Structure-Activity Relationship (SAR)

The biological activity of DFBN can be influenced by various structural modifications. For instance:

  • Fluorination : The presence of fluorine atoms enhances lipophilicity and alters the electronic properties of the compound, which can improve binding affinity to biological targets.
  • Substituents on the Benzene Ring : Modifications at other positions on the benzene ring can lead to variations in biological activity, including changes in cytotoxicity against different cancer cell lines .

Anticancer Activity

A study focusing on DFBN derivatives evaluated their cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12Induction of apoptosis
HuTu 80 (Duodenal Adenocarcinoma)10DNA damage through ROS production
HeLa (Cervical Cancer)15Inhibition of DNA synthesis

These findings indicate that DFBN derivatives can selectively target cancer cells while sparing healthy tissues, which is crucial for developing effective anticancer therapies .

Neurodegenerative Disease Models

In preclinical studies involving Alzheimer's disease models, DFBN derivatives were shown to:

  • Stabilize microtubules and reduce axonal dystrophy.
  • Enhance cognitive function as measured by behavioral assays.

These results suggest that DFBN could be a viable candidate for further development in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-difluorobenzonitrile, and how can reaction conditions be optimized?

this compound is typically synthesized via halogen-exchange fluorination using precursors like dichlorobenzonitrile derivatives. Key steps include:

  • Substitution reactions : Reacting 2,4-dichlorobenzonitrile with potassium fluoride (KF) in polar aprotic solvents (e.g., 1,3-dimethylimidazolidin-2-one) at elevated temperatures (290°C) under pressure .
  • Catalyst systems : Tetraphenylphosphonium bromide enhances fluorination efficiency by stabilizing intermediates .
  • Purification : Steam distillation or solvent extraction is used to isolate the product from unreacted precursors and byproducts .
    Optimization involves adjusting reaction time, temperature, and catalyst-to-substrate ratios to minimize side products like 2-chloro-6-fluorobenzonitrile .

Q. What are the critical physical properties of this compound, and how do they influence experimental design?

Key properties include:

  • Melting point : 47–49°C (solid state) .
  • Boiling point : 189°C .
  • Density : 1.246 g/cm³ .
    These properties guide solvent selection (e.g., high-boiling solvents for reflux), storage conditions (cool, dry environments to prevent decomposition), and handling protocols (use of gloves and N95 masks due to acute toxicity Category 4) .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols include:

  • Personal protective equipment (PPE) : N95 masks, nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure .
  • Ventilation : Use fume hoods during synthesis or purification to mitigate respiratory hazards .
  • Waste disposal : Neutralize residues with aqueous sulfuric acid before disposal, as described in bromination procedures .

Advanced Research Questions

Q. How does the electronic and steric environment of this compound influence its reactivity in substitution reactions?

The fluorine substituents exert strong electron-withdrawing effects, directing electrophilic substitution to the meta position relative to the nitrile group. For example:

  • Bromination : In H₂SO₄, bromine preferentially substitutes at the 5-position (meta to both F and CN groups), yielding 5-bromo-2,4-difluorobenzoic acid with >93% purity .
  • Regioselectivity : Computational studies (e.g., NBO analysis) reveal that resonance stabilization and charge distribution at the aromatic ring dictate reaction pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Rotational spectroscopy : Fourier-transform microwave (FTMW) spectroscopy (4–24 GHz) provides precise ground-state rotational constants (e.g., A0A_0, B0B_0, C0C_0) and hyperfine splitting data from 14N^{14}\text{N} nuclei, enabling structural elucidation .
  • NMR analysis : 19F^{19}\text{F} NMR distinguishes isomers by chemical shift differences (e.g., para vs. ortho substitution) .
  • Mass spectrometry : High-resolution MS confirms isotopic labeling (e.g., 13C^{13}\text{C} or 15N^{15}\text{N} variants) for mechanistic studies .

Q. How can researchers mitigate the formation of undesired byproducts (e.g., dimers) during reactions involving this compound?

  • Reagent stoichiometry : Excess hydrazine or NaH suppresses dimerization in arylations by prioritizing mono-substitution over competing pathways .
  • Temperature control : Lower temperatures (e.g., 45°C) reduce side reactions during nucleophilic substitutions, as shown in the synthesis of 2-fluoro-4-methoxy derivatives .
  • Chromatographic purification : Silica gel chromatography effectively separates dimers (e.g., biphenyl derivatives) from target products .

Q. What computational methods are used to predict the geometric and electronic structure of this compound?

  • Ab initio calculations : MP2/6-311++G(2d,2p) models predict equilibrium bond lengths and angles, aligning with experimental r0r_0 (effective) and rsr_s (substitution) structures from rotational spectra .
  • Natural Bond Orbital (NBO) analysis : Quantifies hybridization changes (e.g., sp² vs. sp³ at the nitrile group) and resonance contributions to explain fluorine's electron-withdrawing effects .

Properties

IUPAC Name

2,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFDXXUKKMEQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192582
Record name 2,4-Difluorobenzonitrile
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Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3939-09-1
Record name 2,4-Difluorobenzonitrile
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Record name 2,4-Difluorobenzonitrile
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Record name 2,4-Difluorobenzonitrile
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Record name 2,4-difluorobenzonitrile
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Record name 2,4-DIFLUOROBENZONITRILE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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